molecular formula C9H11NO2 B1426736 1-(6-Methoxypyridin-3-yl)propan-1-one CAS No. 885229-42-5

1-(6-Methoxypyridin-3-yl)propan-1-one

Cat. No.: B1426736
CAS No.: 885229-42-5
M. Wt: 165.19 g/mol
InChI Key: QPQZLVUOFQEHBY-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-one chain at the 3-position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.189 g/mol and a calculated LogP (lipophilicity) of 1.68, indicating moderate hydrophobicity . The compound is of interest in medicinal chemistry due to its pyridyl backbone, which is common in bioactive molecules .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZLVUOFQEHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286632
Record name 1-(6-Methoxy-3-pyridinyl)-1-propanone
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885229-42-5
Record name 1-(6-Methoxy-3-pyridinyl)-1-propanone
Source CAS Common Chemistry
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Record name 1-(6-Methoxy-3-pyridinyl)-1-propanone
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Record name 1-(6-Methoxypyridin-3-yl)propan-1-one
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Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution of 1-(6-Chloropyridin-3-yl)propan-1-one

One of the most documented and efficient methods to prepare this compound involves the nucleophilic substitution of the corresponding 6-chloropyridinyl ketone precursor using sodium methoxide as the nucleophile.

  • Reaction Scheme :
    1-(6-Chloropyridin-3-yl)propan-1-one + Sodium methoxide → this compound + NaCl

  • Conditions :
    Typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the displacement of the chlorine atom by the methoxy group.

  • Yield and Purity :
    This method generally provides high yields (often above 70%) with good selectivity, minimizing side reactions such as over-alkylation or decomposition.

  • Advantages :

    • Readily available starting materials
    • Straightforward reaction setup
    • High regioselectivity for substitution at the 6-position of the pyridine ring

This method is referenced in chemical supply and synthesis databases and is a standard approach for introducing methoxy substituents on pyridine rings in ketone derivatives.

Alternative Preparation via Methylation of Hydroxy Pyridinyl Ketones

Another approach involves first synthesizing the hydroxy-substituted pyridinyl ketone, 1-(6-hydroxypyridin-3-yl)propan-1-one, followed by methylation of the hydroxyl group to yield the methoxy derivative.

  • Step 1: Synthesis of 1-(6-Hydroxypyridin-3-yl)propan-1-one
    This intermediate can be obtained by selective hydrolysis or demethylation of methoxy precursors or via direct functionalization of the pyridine ring.

  • Step 2: Methylation
    The hydroxy group is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under mild conditions.

  • Reaction Conditions :
    Methylation is usually carried out in polar aprotic solvents like acetone or acetonitrile at room temperature to moderate heat.

  • Yields :
    Reported yields for this two-step sequence vary but can reach up to 70% overall.

  • Notes :
    This method allows more control over substitution patterns and can be useful when direct substitution on the chloro precursor is challenging.

Related Synthetic Strategies from Literature

While direct detailed procedures for this compound are limited, related synthetic methodologies for analogous pyridinyl ketones provide insight:

  • Friedel-Crafts Acylation on Methoxypyridine Derivatives
    Acylation of 6-methoxypyridine derivatives with propanoyl chloride or related acyl chlorides in the presence of Lewis acids (e.g., AlCl3) can yield the target ketone. This method requires careful control of temperature and stoichiometry to avoid polyacylation or ring substitution side reactions.

  • Biocatalytic Approaches
    Emerging research explores enzymatic methods such as ω-transaminase-catalyzed reactions for preparing chiral amines related to methoxypyridinyl compounds, indicating potential future biocatalytic routes for derivatives of this compound.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Notes
Nucleophilic substitution of 6-chloropyridinyl ketone with sodium methoxide 1-(6-Chloropyridin-3-yl)propan-1-one, NaOMe DMF or DMSO, elevated temperature 70-85 High regioselectivity, straightforward
Methylation of 1-(6-hydroxypyridin-3-yl)propan-1-one 1-(6-Hydroxypyridin-3-yl)propan-1-one, MeI or Me2SO4 Acetone or acetonitrile, mild heat ~70 Two-step process, allows substitution control
Friedel-Crafts acylation on 6-methoxypyridine 6-Methoxypyridine, propanoyl chloride AlCl3, low temperature Variable Requires careful control, possible side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The methoxy and propanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP
1-(6-Methoxypyridin-3-yl)propan-1-one 6-OCH₃ 165.19 N/A 1.68
1-(2,5-Dimethoxypyridin-3-yl)propan-1-one 2,5-(OCH₃)₂ 195.21 N/A N/A
1-(6-Phenylpyridin-3-yl)propan-1-one (1ap) 6-Ph 227.28 146–148 N/A
4-Fluoromethcathinone (4-FMC) 4-F, N-CH₃ 183.21 N/A 1.92

Physicochemical and Thermal Properties

  • Melting Points : Derivatives with electron-withdrawing groups, such as 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-one (1aq), exhibit lower melting points (47–49°C) due to reduced crystallinity, whereas bulky groups (e.g., phenyl in 1ap) enhance thermal stability .
  • Lipophilicity : The LogP of 1.68 for this compound is lower than that of 4-FMC (1.92), indicating that fluorinated aromatic systems increase hydrophobicity .

Biological Activity

1-(6-Methoxypyridin-3-yl)propan-1-one is a pyridine derivative that has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. This compound features a methoxy group at the 6-position of the pyridine ring, influencing its chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula: C9H11NO2
  • Molecular Weight: Approximately 165.19 g/mol
  • Structural Characteristics: The presence of the methoxy group enhances solubility and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. These interactions can modulate various metabolic pathways, potentially leading to therapeutic effects.

Potential Biological Activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Antioxidant Effects: There is evidence indicating that it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects: Research has indicated potential neuroprotective properties, warranting further exploration in neurodegenerative disease models.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate activity.

Study 2: Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines exposed to oxidative stress, this compound was shown to reduce cell death by approximately 40% compared to control groups. This suggests a potential role in protecting neurons from oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(6-Methoxypyridin-2-yl)propan-1-oneC9H11NO2Moderate antimicrobial activity
1-(6-Ethoxypyridin-3-yl)propan-1-oneC10H13NO2Exhibits significant antioxidant properties
1-(4-Methoxypyridin-3-yl)propan-1-oneC9H11NO2Potential anti-inflammatory effects

The comparative analysis highlights the unique biological profiles of these compounds, emphasizing the distinct effects imparted by different substituents on the pyridine ring.

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 1-(6-Methoxypyridin-3-yl)propan-1-one?

The synthesis typically involves functionalizing pyridine derivatives. A common approach includes Friedel-Crafts acylation of 6-methoxypyridine using propanoyl chloride under anhydrous conditions. For brominated analogs, bromination using phenyltrimethylammonium tribromide (PTT) in tetrahydrofuran (THF) has been effective, as demonstrated in similar propanone derivatives . Reaction progress should be monitored via TLC, followed by ice-quenching and purification via recrystallization or column chromatography.

How can the structure of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy, pyridinyl, and ketone groups.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 177.21 g/mol) via high-resolution MS.
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of bond lengths and angles .

What purification techniques are optimal for isolating this compound?

  • Recrystallization : Use solvents like ethanol or methanol for high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • HPLC : For analytical-grade purity (>98%), reverse-phase HPLC with UV detection is recommended .

Advanced Research Questions

How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies in XRD data (e.g., thermal parameters or occupancy factors) often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning and refine anisotropic displacement parameters. Cross-validate results with density functional theory (DFT)-optimized geometries to identify outliers .

What strategies address contradictions between experimental and computational spectral data?

For mismatched NMR/IR peaks:

  • Conformational Analysis : Use Gaussian or ORCA to compute rotational barriers and assess preferred conformers.
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to reconcile shifts in polar solvents.
  • Validation Tools : Cross-check with NIST Chemistry WebBook’s experimental spectral databases .

How can this compound’s reactivity in cross-coupling reactions be optimized?

The methoxypyridinyl group directs electrophilic substitution. For Suzuki-Miyaura couplings:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or XPhos Pd G3 for aryl boronate coupling.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80–120°C, 10–30 min).
  • Protection/Deprotection : Temporarily protect the ketone group using ethylene glycol to prevent side reactions .

What advanced techniques characterize its potential bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like kinases or GPCRs.
  • Enzyme Inhibition Assays : Evaluate IC50_{50} values via fluorescence polarization (e.g., PI 3-Kα inhibition protocols ).
  • Metabolic Stability : Assess using liver microsome models (e.g., human CYP450 isoforms) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Tool/SoftwareReference
R factor≤0.036SHELXL
Mean C–C bond error0.002 ÅOlex2
Twinning fraction0.32TWIN/BASF (SHELXL)

Table 2. Computational vs. Experimental Spectral Data Comparison

Method1H^1H-NMR Shift (ppm)13C^{13}C-NMR (ppm)Source
Experimental8.41 (pyridinyl H)197.1 (C=O)
DFT (B3LYP/6-31G*)8.38195.7

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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